
6-(Cyclopentyloxy)pyridine-3-carboxylic acid
Overview
Description
“6-(Cyclopentyloxy)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 509101-14-8 . It has a molecular weight of 207.23 and its IUPAC name is 6-(cyclopentyloxy)nicotinic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-(Cyclopentyloxy)pyridine-3-carboxylic acid” is 1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis of Heterocyclic Systems
- Context : One research application involves the synthesis of new heterocyclic systems like 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. These compounds exhibit promising biological activities.
- Methodology : Cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine and 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids with diphenylphosphorylazide has been effective in obtaining these compounds with good yields.
- Significance : These synthesized compounds, due to their structural properties, could be vital in developing new pharmaceuticals or biochemical tools.
- Source : (Yakovenko & Vovk, 2021)
Extraction and Purification Processes
- Context : Another application is in the extraction and purification of similar compounds like Pyridine-3-carboxylic acid, which is crucial in the food, pharmaceutical, and biochemical industries.
- Methodology : The use of 1-Dioctylphosphoryloctane (TOPO) with different diluents has been studied for the extraction of Pyridine-3-carboxylic acid.
- Importance : This method enhances the efficiency of producing such acids by enzymatic conversion or biosynthesis, followed by reactive extraction from a dilute fermentation broth.
- Source : (Kumar & Babu, 2009)
Reactivity in Coordination Polymers
- Context : The acid is also involved in forming coordination polymers with different metals, showcasing its reactivity.
- Example : Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts under various conditions to form different products, including coordination polymers and discrete carboxylate-bridged 12-membered metallomacrocycle.
- Relevance : These polymers have potential applications in materials science, especially in creating new materials with unique properties.
- Source : (Ghosh, Savitha, & Bharadwaj, 2004)
Synthesis of Medicinal Intermediates
- Context : The chemical is instrumental in synthesizing intermediates for medications.
- Application : It's used as a precursor in the synthesis of various compounds, which are then screened for their antibacterial properties.
- Impact : These synthesized compounds can lead to the development of new antibacterial agents.
- Source : (Maqbool et al., 2014)
properties
IUPAC Name |
6-cyclopentyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEHWQFWKIXXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopentyloxy)pyridine-3-carboxylic acid | |
CAS RN |
509101-14-8 | |
| Record name | 6-(cyclopentyloxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


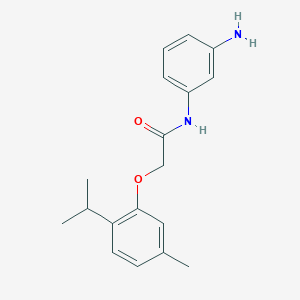
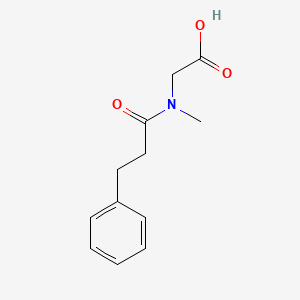
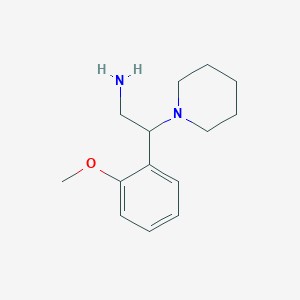
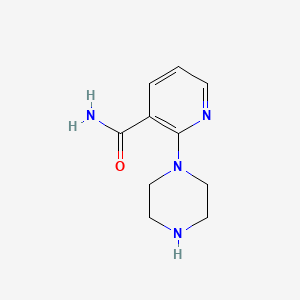
![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)
![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)
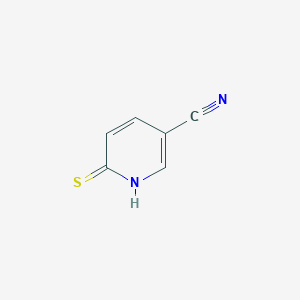
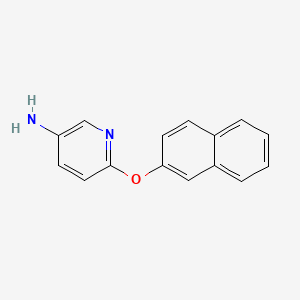
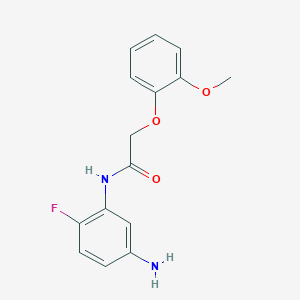

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

